molecular formula C6H9NO2S2 B2721590 2-(Thiophen-3-yl)ethane-1-sulfonamide CAS No. 257889-67-1

2-(Thiophen-3-yl)ethane-1-sulfonamide

Cat. No.: B2721590
CAS No.: 257889-67-1
M. Wt: 191.26
InChI Key: HECUDODUVQCJIC-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C6H9NO2S2 and a molecular weight of 191.27 g/mol . It is a versatile small molecule scaffold that finds applications in various fields of research and industry. The compound consists of a thiophene ring attached to an ethane sulfonamide group, which imparts unique chemical and physical properties.

Scientific Research Applications

2-(Thiophen-3-yl)ethane-1-sulfonamide has a wide range of scientific research applications, including:

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the MSDS .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of compounds like “2-(Thiophen-3-yl)ethane-1-sulfonamide” is likely to continue in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)ethane-1-sulfonamide typically involves the following steps:

  • Thiophene Functionalization: : The thiophene ring is functionalized to introduce the ethane sulfonamide group. This can be achieved through various methods, including:

      Nucleophilic Substitution: Thiophene can undergo nucleophilic substitution reactions with sulfonamide precursors under basic conditions.

      Electrophilic Substitution: Electrophilic substitution reactions can be used to introduce the sulfonamide group onto the thiophene ring.

  • Sulfonamide Formation: : The ethane sulfonamide group is introduced through the reaction of thiophene derivatives with sulfonamide reagents. Common reagents include sulfonyl chlorides and amines, which react under mild to moderate conditions to form the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-3-yl)ethane-1-sulfonamide is unique due to the presence of both the thiophene ring and the ethane sulfonamide group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities further enhance its uniqueness .

Properties

IUPAC Name

2-thiophen-3-ylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECUDODUVQCJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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